molecular formula C14H17ClFN B14026908 2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane

2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane

Cat. No.: B14026908
M. Wt: 253.74 g/mol
InChI Key: SHACRRSPCIBTSC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[35]nonane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[35]nonane typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization and substitution steps .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]octane
  • 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]decane

Uniqueness

Compared to similar compounds, 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H17ClFN

Molecular Weight

253.74 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane

InChI

InChI=1S/C14H17ClFN/c15-12-7-10(1-2-13(12)16)11-8-14(9-11)3-5-17-6-4-14/h1-2,7,11,17H,3-6,8-9H2

InChI Key

SHACRRSPCIBTSC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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